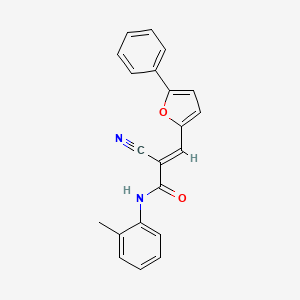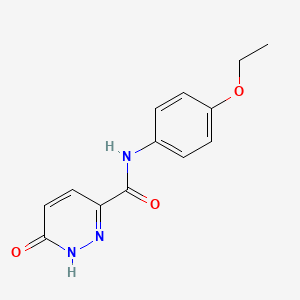
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It is related to a class of compounds known as pyridazinones . Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important in the hydrolysis of acetylcholine .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction starting from an aromatic heterocyclic dichloro structure . The process begins with a nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine . Further details about the synthesis process are not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved information.科学的研究の応用
Antibacterial and Cytotoxic Activities
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized. These compounds, including variations linked via a piperazine moiety, have shown significant in vitro antibacterial and cytotoxic activities. In particular, certain derivatives demonstrated potent antibacterial efficacies and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans, surpassing the reference drug Ciprofloxacin in effectiveness (Mekky & Sanad, 2020).
Dopaminergic Ligand Synthesis
- Compounds including 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines were synthesized for probing dopamine D2 receptor (D2DAR) binding sites. These compounds were evaluated for their affinity toward D2DAR, with one compound showing high affinity, suggesting potential for use in dopaminergic ligand mapping (Penjišević et al., 2016).
Antidepressant Drug Design
- Benzo[b]thiophene derivatives with different substituents were synthesized for the development of new dual antidepressant drugs. These compounds showed promising activity for 5-HT1A receptor affinity and serotonin reuptake inhibition, suggesting potential in antidepressant drug development (Orus et al., 2002).
Novel Mannich Bases with Piperazines
- Mannich bases with substituted piperazines were synthesized, showing potential for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These findings imply possible applications in cancer treatment and enzyme inhibition research (Gul et al., 2019).
PET Radioligands for Imaging
- Carbon-11-labeled arylpiperazinylthioalkyl derivatives were prepared for potential use as PET radioligands in imaging 5-HT1AR. These compounds exhibited high radiochemical yields and purity, indicating their suitability for neuroimaging applications (Gao, Wang, & Zheng, 2012).
Antimicrobial Agent Synthesis
- New 1,2,4-triazole derivatives were synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Environment-Sensitive Fluorescent Ligands
- "Long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties were synthesized. They displayed high affinity for 5-HT(1A) receptors and could be used for visualizing 5-HT(1A) receptors in cells, indicating potential in receptor imaging and pharmacological studies (Lacivita et al., 2009).
Inhibitors of Mycobacterium tuberculosis
- Hybrids based on 2-butyl-4-chloroimidazole and substituted piperazine-thiosemicarbazone were synthesized and tested against Mycobacterium tuberculosis. Some compounds showed potent antitubercular activities with low toxicity, suggesting their potential in tuberculosis treatment (Jallapally et al., 2014).
特性
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZRXYCYADCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)



![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)
